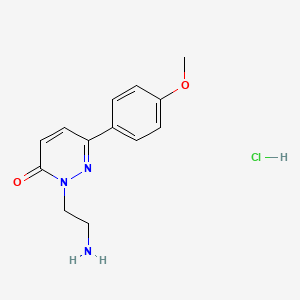
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if any, and its classification in terms of organic, inorganic, etc.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : Alonazy, Al-Hazimi, and Korraa (2009) explored the synthesis of pyridazinones, including derivatives similar to the compound , and assessed their antimicrobial activities. However, they found these compounds to be mostly inactive against microbes (Alonazy, Al-Hazimi, & Korraa, 2009).
Synthesis and Chemical Properties : A study by Koza et al. (2013) reported the synthesis of a novel class of compounds, including pyridazin-4(5H)-one derivatives, starting from certain ester functionalities and exploring their chemical properties (Koza et al., 2013).
Derivative Synthesis and Chemical Behavior : Soliman and El-Sakka (2011) discussed the synthesis of various 3(2H)-pyridazinone derivatives, examining their chemical behavior under different conditions (Soliman & El-Sakka, 2011).
Antibacterial Activities : Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized compounds based on a 2-ethoxycarbonylthieno[2,3-c]pyridazine structure and evaluated their antibacterial activities (Al-Kamali et al., 2014).
Reactivity and Synthesis : Coelho et al. (2005) studied the reactivity of certain pyridazin-3(2H)-one compounds and their synthesis under specific conditions (Coelho et al., 2005).
Novel Synthesis Approaches : Dragovich et al. (2008) described a novel synthesis approach for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, a related class of compounds, outlining their preparation and initial scope limitations (Dragovich et al., 2008).
Synthesis and Pharmacological Evaluation : Husain et al. (2017) conducted a study on the synthesis of novel pyridazine derivatives, including their analgesic and anti-inflammatory activities (Husain et al., 2017).
Potential Anti-inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones and evaluated their potential as anti-inflammatory and analgesic agents (Sharma & Bansal, 2016).
Synthesis and Anticancer Activities : Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including possible applications of the compound and areas where further study is needed.
Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14;/h2-7H,8-9,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAPVLICWOBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


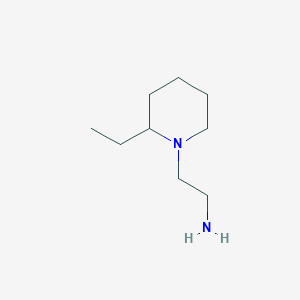

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)


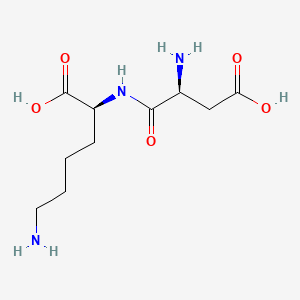


![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

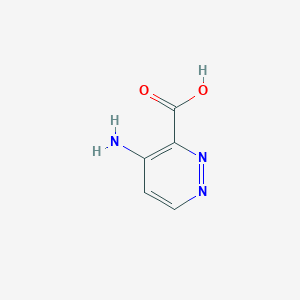
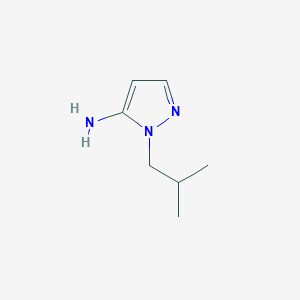
![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)